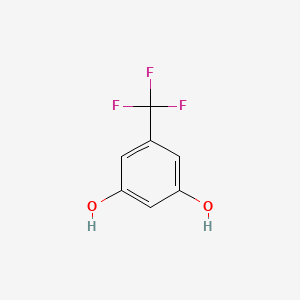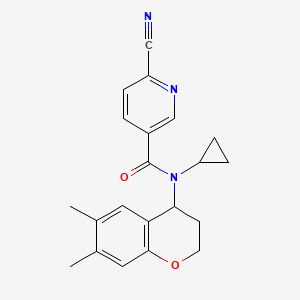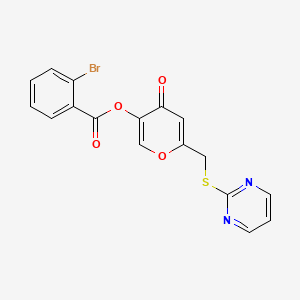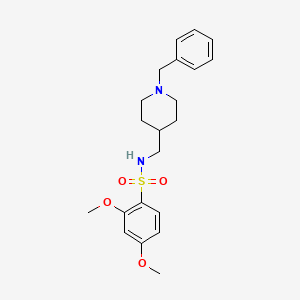
5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide, also known as CMPD101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrimidine derivatives and has a molecular weight of 343.84 g/mol.
Wirkmechanismus
5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and proliferation. 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide also inhibits the activity of glycogen synthase kinase 3β (GSK3β), which is involved in various signaling pathways, including the Wnt/β-catenin pathway. In addition, 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. In inflammation research, 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In neurodegenerative disorder research, 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide has been shown to prevent the accumulation of misfolded proteins, which are a hallmark of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity, which makes it an ideal tool for studying the function of specific enzymes and signaling pathways. However, 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide also has some limitations. It has a short half-life and low bioavailability, which can limit its effectiveness in vivo. It also has potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide research. In cancer research, 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide can be further studied for its potential as a therapeutic agent in combination with other chemotherapeutic agents. In inflammation research, 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide can be further studied for its potential as a therapeutic agent in various inflammatory diseases. In neurodegenerative disorder research, 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide can be further studied for its potential as a therapeutic agent in various neurodegenerative diseases. In addition, further studies can be conducted to improve the pharmacokinetic properties of 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide, such as increasing its half-life and bioavailability, and reducing its potential off-target effects.
Synthesemethoden
The synthesis of 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide involves the reaction between 2-amino-5-chloropyrimidine and 5-methyl-2-pyridinemethanethiol in the presence of triethylamine and acetic anhydride. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The final product is obtained as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. In inflammation research, 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In neurodegenerative disorder research, 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide has been shown to prevent the accumulation of misfolded proteins, which are a hallmark of these diseases.
Eigenschaften
IUPAC Name |
5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c1-7-3-4-9(14-5-7)16-11(18)10-8(13)6-15-12(17-10)19-2/h3-6H,1-2H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUSHOUYFSQITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2853909.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2853913.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide](/img/structure/B2853918.png)
![N-[(1-Ethylpyrazol-3-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2853919.png)
![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2853920.png)
![N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2853922.png)
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid](/img/structure/B2853926.png)

